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This guide provides a comprehensive overview of the core principles of Drosophila
melanogaster genetics, including established nomenclature, the use of balancer chromosomes,
and detailed protocols for fundamental genetic manipulation techniques. It is designed to serve
as a technical resource for researchers utilizing the fruit fly as a model organism for genetic
studies and drug development.

Introduction to Drosophila Nomenclature

A standardized nomenclature is critical for clarity and reproducibility in genetic research. The
Drosophila community has well-established conventions for naming genes, alleles, and
chromosomal aberrations, primarily curated by the FlyBase database.

Gene and Allele Nomenclature

Drosophila genes are typically named after the phenotype of their first discovered mutant allele.
This tradition, dating back to Thomas Hunt Morgan's discovery of the white gene, often results
in descriptive and sometimes whimsical names.

» Recessive and Dominant Alleles: Gene names and symbols begin with a lowercase letter if
the original mutant phenotype is recessive to the wild-type (e.g., white, symbol: w). If the
mutant phenotype is dominant, the name and symbol are capitalized (e.g., Stubble, symbol:
Sb).
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o Wild-Type Alleles: The wild-type allele is denoted by a superscript plus sign (+) following the
gene symbol (e.g., w*). A lone + can represent the wild-type condition for a given locus.

 Allelic Series: Different mutant alleles of the same gene are distinguished by unique
superscripts (e.g., w2 for the white-apricot allele).

« ltalicization: Gene and allele symbols are always italicized in written text. The corresponding
protein products are not italicized and are often written with the first letter capitalized (e.qg.,
White protein, symbol: W).

Chromosome and Genotype Notation

Drosophila melanogaster has four pairs of chromosomes: the X and Y sex chromosomes, and
autosomes 2, 3, and 4. Genotypes are written in a specific order (1; 2; 3; 4).

» Homologous Chromosomes: A forward slash (/) separates alleles on homologous
chromosomes. For example, a fly heterozygous for the white mutation is written as w*/w.

e Non-homologous Chromosomes: A semicolon (;) separates genes located on different
chromosomes. For example, a fly with mutations on chromosomes 2 and 3 would be written
as mutant_on_2 ; mutant_on_3.

e Homozygosity: Homozygous genotypes are often written with only one allele symbol, for
example, cn bw implies cn bw/cn bw.

Transgenes and Insertions

The advent of transgenesis has introduced new elements to Drosophila nomenclature.

o UAS/GAL4 System: The widely used UAS/GAL4 system for targeted gene expression has its
own notation. A transgene construct with an Upstream Activating Sequence (UAS) followed
by a gene of interest is written as UAS-geneX. The driver line expressing the GAL4
transcription factor under a specific promoter is written as promoter-GALA4.

e Transposons: Transposon insertions are described with a symbol that includes the
transposon source, any included genes, a construct symbol, and a unique insertion identifier.
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Balancer Chromosomes: The Geneticist's Toolkit

Balancer chromosomes are essential tools for maintaining stocks with recessive lethal or sterile
mutations and for tracking chromosomes through genetic crosses. They are multiply inverted
chromosomes that effectively suppress recombination with their normal homolog.

Key Features of Balancer Chromosomes:

e Multiple Inversions: These rearrangements prevent the recovery of viable recombinant
chromosomes.

e Recessive Lethal Allele: The balancer chromosome itself carries a recessive lethal mutation,
so flies cannot survive if they are homozygous for the balancer.

o Dominant Visible Marker: A dominant marker allele allows for easy identification of flies
carrying the balancer chromosome.

Data Presentation: Common Balancer Chromosomes

The following table summarizes the most commonly used balancer chromosomes for the X,
2nd, and 3rd chromosomes in Drosophila.
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Chromosome

Balancer Symbol

Key Dominant
Marker(s) and
Phenotype

Recessive
Lethal/Sterile

X (First)

FM7a

Bar (Bt): Narrow, bar-

shaped eyes.

Yes

X (First)

FM7c

Bar (Bt): Narrow, bar-

shaped eyes.

Yes (Female Sterile)

2 (Second)

CyO

Curly (Cy): Up-turned

wings.

Yes

2 (Second)

SMb6a

Curly (Cy): Up-turned

wings.

Yes

3 (Third)

TM3

Stubble (Sh): Short,

blunt bristles; Serrate

(Ser): Notched wings.

Yes

3 (Third)

TM6B

Tubby (Tb): Short,

stout larvae and

pupae; Humeral (Hu):

Extra bristles on the

humerus.

Yes

Experimental Protocols

This section provides detailed methodologies for key experiments in Drosophila genetics.

P-element Mediated Germline Transformation

This technique is used to introduce foreign DNA (transgenes) into the Drosophila germline,

creating stable transgenic lines. The method relies on the P-element transposon.

Methodology:

e Plasmid Preparation: Two plasmids are required:
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o Vector Plasmid: Contains the gene of interest and a visible marker (e.g., white*) flanked
by the P-element inverted repeats.

o Helper Plasmid: Encodes the P-element transposase but lacks the inverted repeats, so it
cannot integrate into the genome itself.

Microinjection Preparation:

o Mix the vector and helper plasmids in an injection buffer (e.g., 5 mM KCI, 0.1 mM
NaH2POa, pH 6.8).

o Pull fine-tipped glass needles using a micropipette puller.
Embryo Collection and Preparation:

o Collect embryos from a recipient fly strain (typically one with a recessive mutation in the
marker gene, e.g., w-) within a 30-minute window to ensure they are at the pre-
blastoderm stage.

o Align the embryos on an agar plate or a microscope slide with their posterior ends
accessible.

o Dechorionate the embryos using a brief wash with bleach, followed by extensive rinsing
with water.

o Dessicate the embryos slightly to prevent cytoplasmic leakage upon injection.
Microinjection:

o Using a microinjector and a micromanipulator, carefully inject the plasmid mixture into the
posterior pole of each embryo, where the germline precursor cells (pole cells) are located.

Rearing and Screening:
o Allow the injected embryos to develop into adult flies (Go generation).

o Cross the Go flies individually to the recipient mutant strain.
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o Screen the F1 progeny for the presence of the visible marker (e.g., red eyes if using a w*
marker), indicating successful germline transformation.

Data Presentation: P-element Transformation Efficiency

The efficiency of P-element mediated transgenesis can vary depending on the vector, the skill

of the injector, and other factors.

Parameter Typical Range Notes

Percentage of injected

Survival to Adulthood 10-50% embryos that develop into
adult flies.

Percentage of surviving Go

Go Fertility 20-80% _
adults that are fertile.
Percentage of fertile Go

Transformation Frequency 1-30% crosses that produce

transgenic offspring.

EMS Mutagenesis for Genetic Screens

Ethyl methanesulfonate (EMS) is a chemical mutagen that efficiently induces random point
mutations, primarily G/C to A/T transitions. It is widely used in forward genetic screens to

identify genes involved in a specific biological process.
Methodology:
e Mutagenesis:

o Starve adult male flies (2-4 days old) for a few hours.

o Transfer the males to a vial containing a filter paper soaked in a solution of EMS (typically

25 mM) in sucrose.

o Allow the flies to feed on the EMS solution for a set period (e.g., overnight).
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o Safety Note: EMS is a potent carcinogen and must be handled with appropriate safety
precautions,

» To cite this document: BenchChem. [An In-depth Technical Guide to Drosophila Genetics
and Nomenclature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3052925#introduction-to-drosophila-genetics-and-
nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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